6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Description

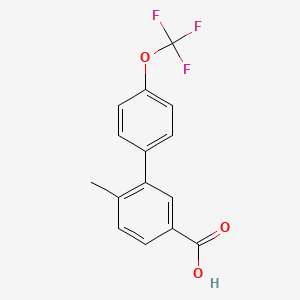

6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) group at the 4' position of one phenyl ring, a methyl (-CH₃) group at the 6-position of the adjacent phenyl ring, and a carboxylic acid (-COOH) substituent at the 3-position.

Properties

IUPAC Name |

4-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-2-3-11(14(19)20)8-13(9)10-4-6-12(7-5-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKUEOGGZTUTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901164763 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-methyl-4′-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261451-15-3 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-methyl-4′-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261451-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-methyl-4′-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901164763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

- Structural Differences : Replaces the biphenyl core with a pyridine ring. The trifluoromethyl (-CF₃) group at the 4-position differs electronically from the trifluoromethoxy (-OCF₃) group in the target compound.

- Synthesis: Not detailed in the evidence, but safety protocols emphasize handling strong acids/oxidizers and using EN374-compliant gloves for protection .

- Applications : Safety data suggest industrial or pharmaceutical use, though specifics are unavailable. The pyridine ring may enhance solubility compared to biphenyl systems.

6-Methyl-4(1H)-pyridone-3-carboxylic Acid

- Structural Differences : Features a pyridone ring (oxidized pyridine) with a methyl group at the 6-position and a carboxylic acid at the 3-position. Lacks the biphenyl backbone and trifluoromethoxy group.

- Synthesis : Prepared via a simple method involving cyclization, contrasting with palladium-catalyzed cross-coupling (e.g., Suzuki reaction) used for biphenyl derivatives .

- Applications : Key component of broad-spectrum cephalosporins, highlighting the role of carboxylic acid in antibiotic activity .

6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid

- Structural Differences : Pyrazole core substituted with a trifluoromethylbenzyl group. The trifluoromethyl group (-CF₃) differs in polarity from -OCF₃.

- Biological Activity : Exhibits anti-proliferative effects on prostate cancer via autophagy induction and mTOR inhibition, suggesting carboxylic acid derivatives may target kinase pathways .

5-(Trifluoromethoxy)-1H-3-Indazolecarboxylic Acid Amines

- Structural Differences : Indazole core with a trifluoromethoxy group, mirroring the -OCF₃ substituent in the target compound but within a bicyclic system.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Applications/Significance | Synthesis Method |

|---|---|---|---|---|

| 6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid | Biphenyl | -OCF₃ (4'), -CH₃ (6), -COOH (3) | Hypothetical: Drug intermediates | Likely Suzuki coupling |

| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | Pyridine | -CF₃ (4), -COOH (3) | Industrial/pharmaceutical | Unspecified |

| 6-Methyl-4(1H)-pyridone-3-carboxylic Acid | Pyridone | -CH₃ (6), -COOH (3) | Cephalosporin antibiotics | Cyclization |

| 6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid | Pyrazole | -CF₃-benzyl (1), -COOH (3) | Anti-cancer agents | Multi-step organic synthesis |

| 5-(Trifluoromethoxy)-1H-3-Indazolecarboxylic Acid Amines | Indazole | -OCF₃ (5), -COOH (3) | Kinase inhibitors (hypothetical) | Diazonium-free route |

Key Research Findings

- Trifluoromethoxy vs.

- Biphenyl vs. Heterocyclic Cores : Biphenyl systems may exhibit greater metabolic stability compared to pyridones or pyrazoles, which are prone to enzymatic oxidation .

- Synthetic Flexibility : Diazonium-free methods () and Suzuki couplings () highlight divergent strategies for introducing aryl/heteroaryl groups .

Biological Activity

6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure with a methyl group and a trifluoromethoxy group, which may enhance its lipophilicity and metabolic stability. The molecular formula is .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study found that the compound demonstrated efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of key enzymatic pathways.

Anticancer Activity

Recent investigations have highlighted the compound's anticancer potential. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action appears to involve modulation of signaling pathways associated with cell growth and survival, particularly through the inhibition of specific kinases involved in cancer progression.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value in the low micromolar range. Notably, the compound did not exhibit significant cytotoxicity towards normal cells at similar concentrations, suggesting a favorable therapeutic index.

Another investigation focused on elucidating the mechanism by which this compound exerts its biological effects. The study utilized Western blot analysis to assess the activation of apoptotic markers in treated cancer cells. Results showed increased levels of cleaved caspase-3 and PARP, indicating that the compound triggers apoptosis through intrinsic pathways.

Data Tables

| Activity | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Antimicrobial | 10 | E. coli | Membrane disruption |

| Anticancer (Breast) | 5 | MCF-7 | Apoptosis induction |

| Anticancer (Lung) | 7 | A549 | Kinase inhibition |

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity, with no adverse effects observed at doses significantly above therapeutic levels.

Q & A

Q. What are the key synthetic routes for 6-methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core. For example:

- Step 1: Couple a methyl-substituted pyridone or benzene derivative (e.g., 6-methyl-3-bromo-benzoic acid) with a trifluoromethoxy-substituted aryl boronic acid .

- Step 2: Optimize reaction parameters: Use Pd catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (THF or DMF), and inert atmospheres to prevent dehalogenation or hydrolysis .

- Yield considerations: Higher temperatures (>80°C) improve coupling efficiency but may degrade acid-sensitive intermediates. Acidic workup preserves the carboxylic acid group .

Q. How can researchers validate the purity and structure of this compound?

Answer:

- Chromatography: HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves biphenyl derivatives effectively .

- Spectroscopy:

Q. What stability precautions are necessary for handling this compound?

Answer:

- Storage: Protect from light and moisture (use amber vials under nitrogen). Store at –20°C to prevent decarboxylation .

- Incompatibilities: Avoid strong bases (risk of esterification) and oxidizing agents (trifluoromethoxy group degradation) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity?

Answer:

- Electronic effects: The –OCF₃ group is strongly electron-withdrawing (σₚ = 0.35), polarizing the biphenyl system and enhancing electrophilic substitution at the 3-carboxylic acid position .

- Reactivity: Stabilizes intermediates in nucleophilic acyl substitution (e.g., amide formation) but may hinder Friedel-Crafts reactions due to reduced electron density .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Answer:

Q. How can computational methods optimize the design of derivatives for target binding?

Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonding between the carboxylic acid and Arg120/His90 residues .

- QSAR models: Correlate substituent effects (e.g., Hammett σ values) with bioactivity. For instance, electron-withdrawing groups at the 4’-position enhance COX-2 inhibition .

Q. What advanced analytical techniques characterize degradation products under oxidative stress?

Answer:

- LC-MS/MS: Identify hydroxylated or decarboxylated byproducts (e.g., m/z 279.05 for decarboxylated derivative) .

- X-ray crystallography: Resolve structural changes in the biphenyl core after exposure to H₂O₂ .

Methodological Challenges and Solutions

Q. Why do cross-coupling reactions for biphenyl synthesis sometimes fail, and how can this be mitigated?

Answer:

Q. How can researchers differentiate between regiochemical isomers in biphenyl derivatives?

Answer:

Q. What are the best practices for scaling up synthesis without compromising yield?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.